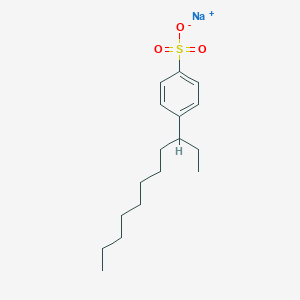

Sodium (C10-16)alkylbenzenesulfonate

Description

Sodium (C10-16)alkylbenzenesulfonate (CAS 68081-81-2) is a linear anionic surfactant widely used in household and industrial detergents due to its cost-effectiveness and versatile performance. Its molecular formula varies between C16H25NaO3S and C22H37NaO3S, with a molecular weight range of 320.42–404.58 g/mol . It is moderately irritating to skin and eyes and shows low-to-moderate aquatic toxicity, though it is biodegradable under environmental conditions . Industrially, it is synthesized via sulfonation of C10-16 alkylbenzenes with sulfur trioxide in continuous reactors, followed by neutralization with sodium hydroxide .

Properties

IUPAC Name |

sodium;4-undecan-3-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKUZKXWBQJYTO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058679 | |

| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium alkylbenzenesulfonates appears as pale yellow thick liquid or solid with a faint detergent odor. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; Other Solid, Off-white powder; [Redox Chemicals MSDS] | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (C10-C16) Alkyl benzene sulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

68081-81-2, 127184-52-5, 18777-52-1 | |

| Record name | SODIUM ALKYLBENZENESULFONATES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-(undecan-3-yl)benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonating Agents and Reaction Conditions

The most common sulfonating agents are sulfur trioxide (SO₃) and oleum (fuming sulfuric acid) . SO₃ is preferred in industrial settings due to its high reactivity and reduced byproduct formation. The reaction is typically conducted in a continuous falling-film reactor at temperatures between 40–70°C . Key parameters include:

Exothermicity is managed through precise temperature control to prevent side reactions such as sulfone formation. For example, a study using dodecylbenzene (C12) reported a 95% sulfonation efficiency at 50°C with a 1:1 molar ratio of SO₃ to alkylbenzene.

Laboratory-Scale Sulfonation

In smaller batches, chlorosulfonic acid (ClSO₃H) may replace SO₃, though this generates hydrochloric acid as a byproduct. Reactions are conducted under inert atmospheres (e.g., nitrogen) to minimize oxidation. Post-sulfonation, the crude alkylbenzenesulfonic acid is stabilized by adding 1–3% water to hydrolyze residual SO₃.

Neutralization Process

The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to yield the sodium salt. This step is critical for achieving the desired solubility and surfactant properties.

Neutralization Parameters

Industrial neutralization often employs continuous stirred-tank reactors (CSTRs) to ensure homogeneity. A patent by CN1281581C demonstrated that a 4:1 to 2:1 weight ratio of alkylbenzenesulfonic acid to NaOH yields a 25–65% active surfactant solution.

Industrial Production Techniques

Large-Scale Sulfonation Reactors

Modern facilities use falling-film reactors for sulfonation due to their efficiency in heat and mass transfer. These reactors maintain a thin film of alkylbenzene flowing countercurrent to SO₃ gas, ensuring rapid and complete reaction.

Table 1: Industrial Sulfonation Conditions

Byproduct Management

Sulfonation generates spent acid (e.g., sulfuric acid), which is separated via static layering for 1–4 hours. Recycling strategies, such as reusing residual sediments in carbonation reactions, have improved sustainability.

Alternative Preparation Methods

Composite Alcohol Additives

Patent CN1281581C describes adding ethanol or isopropanol (up to 25% by weight) during neutralization to enhance surfactant clarity and stability. This approach mitigates gel formation and improves handling.

Optimization and Yield Enhancement

Reaction Efficiency

Key factors affecting yield include:

Purity and Quality Control

Industrial batches are analyzed via:

-

Two-phase titration : Quantifies active surfactant content (≥90%).

-

Atomic absorption spectroscopy (AAS) : Ensures heavy metal limits (e.g., Pb ≤20 mg/kg).

Chemical Reactions Analysis

Sodium (C10-16)alkylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents, producing sulfur oxides.

Reduction: Less common, but can be reduced under specific conditions.

Substitution: Can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents used in these reactions include sulfur trioxide, sodium hydroxide, and sodium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Detergents and Cleaning Agents

Sodium (C10-16)alkylbenzenesulfonate is predominantly used in the formulation of household and industrial detergents. Its properties include:

- Emulsification : Facilitates the mixing of oil and water, enhancing cleaning efficiency.

- Foaming Agent : Produces stable foam, which aids in dirt removal.

- Wetting Agent : Reduces surface tension, allowing better penetration into fabrics and surfaces .

Emulsion Polymerization

In the production of polymers, this compound serves as an emulsifier, stabilizing the emulsion during polymerization processes, which is critical for producing consistent quality in products like paints and coatings .

Metalworking Fluids

This compound is utilized in metalworking fluids as a lubricant and coolant due to its ability to reduce friction and enhance heat dissipation during machining operations .

Chemistry

In chemical research, this compound is employed as a surfactant in various reactions. It aids in solubilizing reactants and products, thus improving reaction yields.

Biological Studies

This compound has been investigated for its effects on cell membranes and proteins. It alters membrane permeability and can be used to study protein interactions due to its surfactant properties.

Environmental Research

Studies have evaluated the biodegradability of this compound in wastewater treatment processes. It demonstrated a removal efficiency of 48% over 156 days in anaerobic reactors, indicating its potential environmental impact and biodegradability.

Toxicological Studies

Research indicates that this compound can cause mild organ toxicity at high doses in animal models. Observations included changes in liver and kidney function, emphasizing the importance of dosage control in applications involving this compound.

Environmental Impact Assessment

A probabilistic environmental risk assessment highlighted that this compound poses risks to aquatic organisms at concentrations as low as 1.67 mg/L. This finding underscores the need for careful management of this compound in industrial applications .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts involves its surfactant properties. It reduces the surface tension of water, allowing it to emulsify and disperse oils and other hydrophobic substances. This action is facilitated by the molecular structure, which includes a hydrophobic alkyl chain and a hydrophilic sulfonate group .

Comparison with Similar Compounds

Structural and Functional Differences

Sodium (C10-16)alkylbenzenesulfonate is distinguished from other surfactants by its alkyl chain length variability (C10–C16) and linear benzenesulfonate structure . Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Properties

Performance and Environmental Impact

(a) Biodegradability and Toxicity

- It is moderately toxic to aquatic organisms .

- SLES : Biodegradable but slower due to ethoxylation; low acute toxicity (LD50 > 5,000 mg/kg) and less irritating than SLS .

- Sodium dodecylbenzene sulfonate : Comparable toxicity profile to C10-16 variant but with slightly better hard water stability due to fixed chain length .

(b) Micellar Behavior and Formulation Compatibility

- This compound forms polydisperse micelles in aqueous solutions, which enhance dirt suspension but reduce critical micelle concentration (CMC) efficiency compared to single-chain surfactants like SLS .

- SLES, with ethoxylated chains, exhibits superior solubility in hard water and forms larger micelles, improving compatibility with ionic additives .

Industrial and Regulatory Considerations

- Regulatory Status : this compound is approved for use in detergents under global regulatory frameworks, though its aquatic toxicity requires careful wastewater management . SLES and SLS face stricter scrutiny in personal care products due to irritation risks .

- Cost-Effectiveness : The C10-16 variant is cheaper to produce than SLES or SLS due to simpler synthesis and raw material availability .

Key Research Insights

- Phase Behavior : this compound forms lamellar and multilamellar vesicle phases under shear, a property leveraged in high-viscosity detergent gels .

- Salt Sensitivity : Its micellar stability decreases in high-salinity environments, limiting use in marine cleaning formulations without stabilizers .

- Comparative Efficacy : In laundry detergents, it outperforms SLS in grease removal but underperforms SLES in cold-water conditions .

Q & A

Q. What are the key physicochemical properties of Sodium (C10-16)alkylbenzenesulfonate, and how are they experimentally determined?

this compound is a heterogeneous mixture of linear alkylbenzenesulfonate (LAS) isomers with alkyl chain lengths ranging from C10 to C15. Critical properties include:

Q. Methodology :

Q. What synthetic methods are used to prepare this compound, and how can reaction conditions be optimized?

The compound is synthesized via sulfonation of C10-16 alkylbenzene with sulfur trioxide (SO₃) in continuous reactors (e.g., falling-film reactors), followed by neutralization with sodium hydroxide .

Q. Experimental Design Considerations :

- SO₃ concentration : Excess SO₃ increases sulfonation efficiency but risks side reactions (e.g., sulfone formation). Monitor via FTIR for sulfonic acid peak at 1,180 cm⁻¹ .

- Neutralization pH : Maintain pH 7–8 to ensure complete conversion to sodium salt without hydrolysis .

Advanced Research Questions

Q. How does alkyl chain length (C10 vs. C16) influence the surfactant performance of Sodium alkylbenzenesulfonate?

Chain length affects critical micelle concentration (CMC), foam stability, and biodegradability:

Q. Methodology :

Q. How can researchers resolve contradictions in ecotoxicological data for this compound?

Discrepancies in toxicity studies often arise from variations in isomer distribution, test organisms, and environmental conditions.

Q. Data Contradiction Analysis :

Q. What advanced analytical techniques are required to characterize the environmental fate of this compound?

- Degradation pathways : Use LC-QTOF-MS to identify intermediate metabolites in biodegradation assays (e.g., ISO 14593) .

- Adsorption studies : Apply isotope-labeled (¹³C) Sodium alkylbenzenesulfonate in soil-column experiments to track mobility .

Methodological Challenges and Solutions

Q. What experimental protocols are recommended for assessing the compound’s irritation potential in biological systems?

Q. How can researchers design experiments to evaluate the compound’s interaction with co-surfactants in mixed micelle systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.